molecular formula C15H22O3 B1678569 (4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone CAS No. 130694-74-5

(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone

Cat. No. B1678569
M. Wt: 250.33 g/mol
InChI Key: WORLVFQFRWYCAV-CWJQNXGWSA-N
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Description

The compound “(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone” is a complex organic molecule. It contains a cyclohexanone ring, which is a six-membered cyclic ketone. The molecule also has hydroxy (-OH) groups and a 3-methylpent-3-en-1-ynyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexanone ring, hydroxy groups, and 3-methylpent-3-en-1-ynyl group would significantly influence its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ketone could undergo reactions such as nucleophilic addition. The hydroxy groups could participate in reactions such as deprotonation or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For instance, if it shows biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

(4S,5R)-4-hydroxy-4-[(Z)-5-hydroxy-3-methylpent-3-en-1-ynyl]-3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h6,12,16,18H,8-10H2,1-4H3/b11-6-/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORLVFQFRWYCAV-CWJQNXGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1(C#CC(=CCO)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC([C@@]1(C#C/C(=C\CO)/C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115498
Record name rel-(4R,5S)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone

CAS RN

95343-49-0
Record name rel-(4R,5S)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95343-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4R,5S)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone
Reactant of Route 2
(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone
Reactant of Route 3
(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone
Reactant of Route 4
(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone
Reactant of Route 5
(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone
Reactant of Route 6
(4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone

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